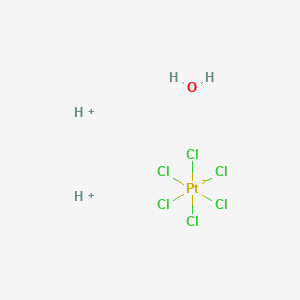
Cyclopentylhydrazine dihydrochloride
Übersicht
Beschreibung
Cyclopentylhydrazine Dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08400 . It is commonly used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Cyclopentylhydrazine Dihydrochloride consists of a cyclopentane ring attached to a hydrazine group, with two hydrochloride ions for charge balance . The exact mass is 172.05300 .Physical And Chemical Properties Analysis
Cyclopentylhydrazine Dihydrochloride has a boiling point of 268ºC at 760 mmHg . The flash point is 115.9ºC . The exact density and melting point are not available .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Antitumor Activities
One notable application of hydrazine derivatives is in the field of medicinal chemistry, particularly in synthesizing heterocyclic compounds with potential biological activities. For instance, cyanoacetylhydrazine has been used to create novel pyrazole derivatives exhibiting significant anti-tumor activities against various human tumor cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Mohareb, El-Sayed, & Abdelaziz, 2012). This research underscores the potential of hydrazine derivatives in developing new cancer therapeutics.
Toxicology and Drug Metabolism
Hydrazine derivatives have also been studied for their roles in drug metabolism and potential toxicology. Acetylhydrazine , a metabolite of the antituberculosis drug isoniazid, and isopropylhydrazine , a metabolite of the antidepressant iproniazid, have been shown to be oxidized into highly reactive compounds that can cause cellular damage. This reactivity towards liver macromolecules was associated with hepatic cellular necrosis, highlighting the importance of understanding the metabolic pathways and potential risks of hydrazine derivatives (Nelson et al., 1976).
Environmental Monitoring
Another area of interest is the environmental monitoring of hazardous substances, where hydrazine derivatives play a crucial role. For example, cyanazine , a triazine herbicide, has been monitored using a DNA nanostructure biosensor, leveraging the properties of hydrazine derivatives for the detection of environmental pollutants. This research demonstrates the utility of hydrazine-based compounds in developing sensitive and selective sensors for environmental protection (Karimi-Maleh et al., 2021).
Immunologic Cross-reactivity
In the context of immunology, studies have explored the cross-reactivity between different chemical sensitizers, including those containing hydrazine groups. This research can provide insights into allergic responses and the development of safer chemicals and pharmaceuticals by understanding the immunological impacts of various chemical structures (Jones et al., 1998).
Eigenschaften
IUPAC Name |
cyclopentylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQRIFDTYLBNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592987 | |
| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylhydrazine dihydrochloride | |
CAS RN |
645372-27-6 | |
| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)




![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)

